molecular formula C17H14N4S B15249733 1,5-Diphenyl-3-(thiophen-2-yl)formazan

1,5-Diphenyl-3-(thiophen-2-yl)formazan

Cat. No.: B15249733
M. Wt: 306.4 g/mol
InChI Key: YYNVZGCGVPELJN-GSPFKFNASA-N
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Description

1,5-Diphenyl-3-(thiophen-2-yl)formazan is a heterocyclic compound that belongs to the formazan family. Formazans are known for their vivid colors and are often used as dyes and indicators in various chemical reactions. This compound, with the molecular formula C17H14N4S, is characterized by the presence of two phenyl groups and a thiophene ring attached to a formazan backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diphenyl-3-(thiophen-2-yl)formazan typically involves the condensation of a hydrazone with a diazonium salt. One common method is the reaction of thiophene-2-carboxaldehyde phenylhydrazone with benzenediazonium chloride under basic conditions. The reaction is usually carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-3-(thiophen-2-yl)formazan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,5-Diphenyl-3-(thiophen-2-yl)formazan involves its interaction with cellular components. In biological assays, the compound is reduced by mitochondrial enzymes in living cells to form a colored formazan product. This reduction process is indicative of cell viability and metabolic activity . The compound’s interaction with various enzymes and cellular pathways is crucial for its applications in cell viability assays and potential therapeutic uses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diphenyl-3-(thiophen-2-yl)formazan is unique due to the presence of the thiophene ring, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic semiconductors and LEDs .

Properties

Molecular Formula

C17H14N4S

Molecular Weight

306.4 g/mol

IUPAC Name

N'-anilino-N-phenyliminothiophene-2-carboximidamide

InChI

InChI=1S/C17H14N4S/c1-3-8-14(9-4-1)18-20-17(16-12-7-13-22-16)21-19-15-10-5-2-6-11-15/h1-13,18H/b20-17+,21-19?

InChI Key

YYNVZGCGVPELJN-GSPFKFNASA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C(\C2=CC=CS2)/N=NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)NN=C(C2=CC=CS2)N=NC3=CC=CC=C3

Origin of Product

United States

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